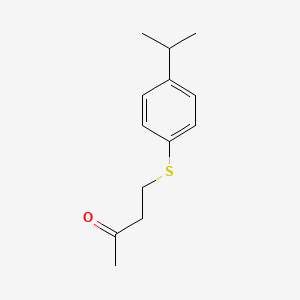
4-((4-Isopropylphenyl)thio)butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-Isopropylphenyl)thio)butan-2-one is an organic compound with the molecular formula C13H18OS It is a thioether derivative of butanone, featuring an isopropylphenyl group attached to the sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Isopropylphenyl)thio)butan-2-one typically involves the reaction of 4-isopropylthiophenol with 4-chlorobutan-2-one under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiophenol acts as a nucleophile, displacing the chlorine atom from the butanone derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include bases like sodium hydroxide or potassium carbonate, and solvents such as ethanol or methanol.
Analyse Chemischer Reaktionen
Types of Reactions
4-((4-Isopropylphenyl)thio)butan-2-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-((4-Isopropylphenyl)thio)butan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 4-((4-Isopropylphenyl)thio)butan-2-one involves its interaction with various molecular targets. The sulfur atom can form bonds with metal ions, potentially inhibiting metalloenzymes. The carbonyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Hydroxyphenyl)butan-2-one: A similar compound with a hydroxyl group instead of a thioether group.
4-(4-Methoxyphenyl)butan-2-one: Features a methoxy group instead of an isopropyl group.
4-(4-Methylphenyl)butan-2-one: Contains a methyl group instead of an isopropyl group.
Uniqueness
4-((4-Isopropylphenyl)thio)butan-2-one is unique due to the presence of the thioether group, which imparts distinct chemical properties and reactivity. The isopropyl group also contributes to its unique steric and electronic characteristics, differentiating it from other similar compounds.
Biologische Aktivität
4-((4-Isopropylphenyl)thio)butan-2-one, also known as a thioether derivative, is a compound of interest due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C13H18OS
- Molecular Weight : 222.35 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to its structural characteristics, which allow it to interact with various biological targets. Potential mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Interaction : It could bind to receptors, modulating signaling pathways that affect cellular functions.
- Antioxidant Activity : The thioether moiety may contribute to its ability to scavenge free radicals, thereby reducing oxidative stress.
Antimicrobial Activity
Research has indicated that thioether compounds exhibit antimicrobial properties. A study demonstrated that this compound showed significant activity against various bacterial strains, suggesting its potential as an antimicrobial agent.
Anticancer Properties
Several studies have explored the anticancer effects of compounds similar to this compound. In vitro assays revealed that this compound could induce apoptosis in cancer cell lines by activating caspase pathways, which are crucial for programmed cell death.
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
- Objective : To evaluate the antimicrobial efficacy of this compound.
- Methodology : Disc diffusion method was employed against Gram-positive and Gram-negative bacteria.
- Results : The compound exhibited a zone of inhibition ranging from 10 mm to 25 mm depending on the bacterial strain tested.
-
Evaluation of Anticancer Effects :
- Objective : To assess the cytotoxicity of the compound on human cancer cell lines.
- Methodology : MTT assay was used to determine cell viability after treatment with varying concentrations of the compound.
- Results : The IC50 value was found to be approximately 25 µM, indicating significant cytotoxicity against breast cancer cells.
Data Table
| Biological Activity | Test Methodology | Result |
|---|---|---|
| Antimicrobial | Disc diffusion | Zone of inhibition: 10 mm - 25 mm |
| Anticancer | MTT assay | IC50 = 25 µM |
Eigenschaften
Molekularformel |
C13H18OS |
|---|---|
Molekulargewicht |
222.35 g/mol |
IUPAC-Name |
4-(4-propan-2-ylphenyl)sulfanylbutan-2-one |
InChI |
InChI=1S/C13H18OS/c1-10(2)12-4-6-13(7-5-12)15-9-8-11(3)14/h4-7,10H,8-9H2,1-3H3 |
InChI-Schlüssel |
FRHLWRYVAJPJNO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)SCCC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















